5-Amino-2-Fluorbenzolsulfonsäure

Übersicht

Beschreibung

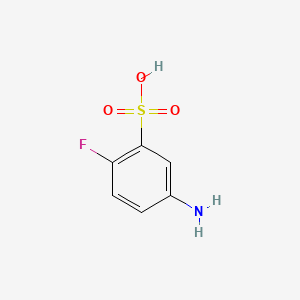

5-Amino-2-fluorobenzenesulfonic acid is a chemical compound with the molecular formula C6H6FNO3S . It has a molecular weight of 191.18 g/mol . The IUPAC name for this compound is 5-amino-2-fluorobenzenesulfonic acid .

Molecular Structure Analysis

The molecular structure of 5-Amino-2-fluorobenzenesulfonic acid consists of a benzene ring substituted with an amino group at the 5th position and a fluorine atom at the 2nd position . The benzene ring is also substituted with a sulfonic acid group .Physical And Chemical Properties Analysis

5-Amino-2-fluorobenzenesulfonic acid is a solid compound . It has a melting point of approximately 310°C . The compound has a topological polar surface area of 88.8 Ų and a complexity of 248 . It has one rotatable bond .Wissenschaftliche Forschungsanwendungen

Fluoreszenz in der biochemischen Analytik

5-Amino-2-Fluorbenzolsulfonsäure: wird bei der Entwicklung fluoreszierender Aminosäuren eingesetzt, die in der biochemischen Analytik eine wichtige Rolle spielen. Diese Verbindungen können aufgrund ihrer Fähigkeit, bei bestimmten Wellenlängen des Lichts π–π-Übergänge zu durchlaufen, funktionelle Gruppen und Ionen nachweisen, wobei Photonen emittiert werden, die Fluoreszenz erzeugen .

Peptid-basierte Fluoreszenztechnologie

In der peptid-basierten Fluoreszenztechnologie kann This compound in Peptide integriert werden, um ihre Fluoreszenz zu verstärken. Diese Integration bewahrt die Biokompatibilität von Peptiden und nutzt gleichzeitig die fluoreszierenden Eigenschaften der Aminosäure, wodurch die Forschungsmöglichkeiten in der Biochemie erweitert werden .

Überwachung der Wirkstofffreigabe

Die fluoreszierenden Eigenschaften von This compound können zur Überwachung der Wirkstofffreigabe eingesetzt werden. Durch die Einbettung dieser Verbindung in Arzneimittelformulierungen können Forscher die Freisetzung und Verteilung von Arzneimitteln in biologischen Systemen verfolgen und so wertvolle Erkenntnisse über die Wirkstoffabgabedynamik gewinnen .

Metallionennachweis

Die Fluoreszenz dieser Verbindung kann zum Nachweis von Metallionen verwendet werden. Die Empfindlichkeit von This compound gegenüber Veränderungen in ihrer Umgebung macht sie zu einem geeigneten Kandidaten für die Entwicklung von Sensoren, die Metallionen in verschiedenen Proben identifizieren und quantifizieren können .

Biomolekülmarkierung

This compound: kann als Markierungsmittel für Biomoleküle dienen. Ihre fluoreszierenden Eigenschaften ermöglichen die Visualisierung und Verfolgung von Biomolekülen in Forschungsstudien und unterstützen das Verständnis von biologischen Prozessen und Interaktionen .

Synthese fluoreszierender unnatürlicher α-Aminosäuren

Die Forschung zur Synthese fluoreszierender unnatürlicher α-Aminosäuren beinhaltet oft This compound. Diese Bemühungen zielen darauf ab, die Struktur und photophysikalischen Eigenschaften dieser Verbindungen für Anwendungen in umgebungsempfindlichen Prozessen wie der medizinischen Forschung zu verbessern .

Safety and Hazards

When handling 5-Amino-2-fluorobenzenesulfonic acid, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided . It’s recommended to use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Wirkmechanismus

Target of Action

It’s structurally similar to aminosalicylic acid, which is known to target mycobacterium tuberculosis .

Mode of Action

Aminosalicylic acid, a structurally similar compound, inhibits the synthesis of folic acid in mycobacterium tuberculosis . It does this by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .

Biochemical Pathways

Aminosalicylic acid is known to inhibit the folic acid synthesis pathway in mycobacterium tuberculosis .

Pharmacokinetics

Biochemische Analyse

Biochemical Properties

5-Amino-2-fluorobenzenesulfonic acid plays a significant role in biochemical reactions, particularly in the synthesis of organic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a sulfonating agent in the synthesis of organic compounds, which involves reactions with sodium sulfite and 5-fluoro-2-nitroaniline in the presence of sulfuric acid . The nature of these interactions often involves the formation of sulfonic acid derivatives, which are crucial in various biochemical pathways.

Cellular Effects

The effects of 5-Amino-2-fluorobenzenesulfonic acid on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, sulfur amino acids, which include compounds like 5-Amino-2-fluorobenzenesulfonic acid, are recognized for their role in controlling nutrient metabolism and cell functions . These compounds can act as mediators affecting metabolism and cell functions, thereby influencing protein synthesis and oxidative status.

Molecular Mechanism

At the molecular level, 5-Amino-2-fluorobenzenesulfonic acid exerts its effects through various binding interactions with biomolecules. It can participate in enzyme inhibition or activation and induce changes in gene expression. The compound’s molecular mechanism often involves rearrangement reactions, such as the benzilic acid rearrangement, which converts a 1,2-diketone into a carboxylic acid . These interactions are crucial for understanding the compound’s biochemical properties and its role in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-2-fluorobenzenesulfonic acid can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored in a dark place, under an inert atmosphere, and at room temperature to maintain its stability . Long-term effects on cellular function observed in in vitro or in vivo studies include potential changes in cell signaling pathways and gene expression over extended periods.

Dosage Effects in Animal Models

The effects of 5-Amino-2-fluorobenzenesulfonic acid vary with different dosages in animal models. Studies have shown that varying dosages can lead to different threshold effects, including toxic or adverse effects at high doses . It is crucial to determine the optimal dosage to avoid any potential toxicity while maximizing the compound’s beneficial effects.

Metabolic Pathways

5-Amino-2-fluorobenzenesulfonic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound’s role in amino acid degradation pathways, such as those involving sulfur amino acids, is significant . These pathways are crucial for maintaining cellular homeostasis and energy production.

Transport and Distribution

The transport and distribution of 5-Amino-2-fluorobenzenesulfonic acid within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation within different cellular compartments . Understanding these mechanisms is essential for determining the compound’s bioavailability and efficacy in various biochemical applications.

Subcellular Localization

The subcellular localization of 5-Amino-2-fluorobenzenesulfonic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed within the cell.

Eigenschaften

IUPAC Name |

5-amino-2-fluorobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,8H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRZCHPTZXGPTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512606 | |

| Record name | 5-Amino-2-fluorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38962-61-7 | |

| Record name | 5-Amino-2-fluorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different synthesis pathways for 5-amino-2-fluorobenzenesulfonic acid described in the research?

A1: The research outlines two main synthesis pathways for 5-amino-2-fluorobenzenesulfonic acid:

- Sulfonation and Hydrolysis: This pathway involves treating p-fluoroacetanilide [] with oleum, followed by hydrolysis to yield 5-amino-2-fluorobenzenesulfonic acid [].

- Diazonium Salt Conversion: This pathway involves several steps, starting with the conversion of either 5-fluoro-2-nitroaniline or 2-fluoro-5-nitroaniline to their respective diazonium chlorides. These are then converted to 5-fluoro-2-nitrobenzenesulfonyl chloride and 2-fluoro-5-nitrobenzenesulfonyl chloride, respectively. Hydrolysis of these compounds leads to their respective sulfonic acids, which are then finally reduced to obtain 5-amino-2-fluorobenzenesulfonic acid [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)

![3H-Spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B1316415.png)

![3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1316416.png)

![2-[(Methylamino)methylene]propanedinitrile](/img/structure/B1316435.png)

![4-Phenylthieno[3,2-c]pyridine](/img/structure/B1316450.png)